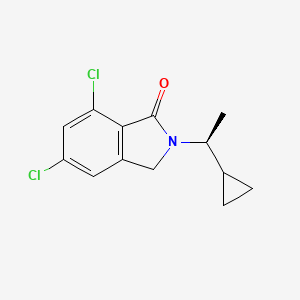
(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroisatin and (S)-1-cyclopropylethylamine.
Condensation Reaction: The 5,7-dichloroisatin is reacted with (S)-1-cyclopropylethylamine under acidic conditions to form the desired isoindolinone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindolinones with different functional groups.
Scientific Research Applications
(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-7-chloro-2-(1-cyclopropylethyl)isoindolin-1-one
- 5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one
Uniqueness
(S)-5,7-Dichloro-2-(1-cyclopropylethyl)isoindolin-1-one is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C13H13Cl2NO |
|---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
5,7-dichloro-2-[(1S)-1-cyclopropylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C13H13Cl2NO/c1-7(8-2-3-8)16-6-9-4-10(14)5-11(15)12(9)13(16)17/h4-5,7-8H,2-3,6H2,1H3/t7-/m0/s1 |
InChI Key |
RKQRQLJUZPFRIG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)Cl |
Canonical SMILES |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















